Mansonone D
Description
Contextualization within Natural Product Chemistry and Quinone Biochemistry
Mansonone D is a member of the furanoid naphthoquinones, a class of naturally occurring compounds that have attracted considerable interest in the field of natural product chemistry. plos.org These compounds are characterized by a specific arrangement of functional groups that contribute to their chemical and biological properties. plos.org As a sesquiterpenoid ortho-naphthoquinone, this compound is part of a larger family of highly oxidized sesquiterpenes built upon a cadinane (B1243036) skeleton. aminer.cngao.gov Quinones, in general, are a class of organic compounds known for their widespread presence in nature and their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties. archivesofmedicalscience.com The unique structural features of this compound position it as a molecule of interest for exploring the biochemical mechanisms of quinones.
Historical Trajectory of this compound Discovery and Initial Academic Inquiry
The mansonone family of compounds was first reported in the 1960s. explorationpub.com this compound, along with several other related quinones like mansonone H, thespone, and thespesone, has been successfully extracted from the heartwood of Thespesia populnea, a tree found in tropical regions. gao.govpublish.csiro.aubslonline.org Initial research focused on the isolation and structural elucidation of these compounds from various botanical sources, including plants from the Mansonia and Ulmaceae families. publish.csiro.auuomosul.edu.iqnih.gov Early academic inquiry was driven by the potential biological activities suggested by the traditional use of these plants in folk medicine.
Contemporary Significance of this compound in Mechanistic Chemical Biology and Drug Discovery Research
In modern research, this compound holds significance as both a tool for mechanistic studies and a potential starting point for drug development. Its cytotoxic properties have made it a subject of investigation in cancer research. archivesofmedicalscience.com Furthermore, studies have utilized this compound to probe the mechanisms of cellular toxicity, for instance, by examining its ability to inhibit the cytotoxicity of various protein toxins, thereby providing insights into cellular trafficking pathways like the function of the Golgi apparatus. aminer.cn Its diverse pharmacological profile, which includes antimicrobial and antioxidant activities, establishes it as a valuable lead compound in the quest for new therapeutic agents. archivesofmedicalscience.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5,8-trimethyl-1,2-dihydrobenzo[e][1]benzofuran-6,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-5-11-12(9(3)6-18-11)10-4-8(2)14(16)15(17)13(7)10/h4-5,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOSSAVPMIKCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C3=C(C(=C2)C)C(=O)C(=O)C(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80965143 | |
| Record name | 1,5,8-Trimethyl-1,2-dihydronaphtho[2,1-b]furan-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-86-8 | |
| Record name | Mansonone D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5,8-Trimethyl-1,2-dihydronaphtho[2,1-b]furan-6,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80965143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence, Isolation, and Biosynthetic Investigations of Mansonone D
Natural Sources and Ecological Distribution of Mansonone D Producing Organisms
This compound, along with other mansonones, is primarily isolated from the heartwood of trees belonging to the Mansonia and Ulmus genera. mdpi.com Notably, Mansonia altissima is a significant source of these compounds. mdpi.com These compounds are classified as phytoalexins, which are antimicrobial substances produced by plants in response to stress, such as bacterial or fungal infections. mdpi.com For instance, they have been implicated in the defense mechanism of elms against Dutch elm disease. mdpi.com
The ecological distribution of this compound-producing organisms is linked to the natural habitats of these tree species. Mansonia species are predominantly found in tropical regions of Africa, while Ulmus species (elms) are widespread across the temperate zones of the Northern Hemisphere. The production of mansonones like this compound is a key part of the plant's chemical defense system, highlighting their ecological role in plant-pathogen interactions. Research has also identified mansonones, including this compound, in Thespesia populnea, a species found in coastal and tropical regions. derpharmachemica.com
Advanced Methodologies for this compound Isolation and Purification
The isolation and purification of this compound from its natural sources require a series of sophisticated laboratory techniques to obtain the compound in a high-purity form suitable for structural elucidation and biological testing.
Chromatographic Techniques for High-Purity this compound Acquisition
Chromatography is a fundamental technique for the separation and purification of individual compounds from complex mixtures. nih.govul.pt In the context of this compound, several chromatographic methods are employed to achieve high purity.
Column Chromatography: This is a primary and widely used method for the initial separation of compounds from a crude plant extract. iipseries.org The separation is based on the differential adsorption of compounds to a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) passes through the column. iipseries.org Non-polar compounds tend to elute faster than polar compounds in normal-phase chromatography. iipseries.org
High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is a powerful technique that offers high resolution and efficiency. iipseries.orgexplorationpub.com It utilizes high pressure to force the solvent through a column packed with a stationary phase, allowing for the separation of compounds with very similar chemical properties. explorationpub.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar, is often used for the purification of compounds like mansonones. explorationpub.com
Thin-Layer Chromatography (TLC): TLC is a versatile and rapid technique often used to monitor the progress of a column chromatography separation and to determine the purity of the collected fractions. iipseries.org It can also be used for small-scale preparative purification. iipseries.org
Optimized Extraction Protocols for this compound from Biological Matrices
The initial step in isolating this compound is its extraction from the plant material, typically the heartwood. The choice of solvent and extraction method is critical to maximize the yield and minimize the co-extraction of undesirable compounds.
A common procedure involves the maceration of the dried and powdered plant material with an organic solvent. nih.gov Solvents like dichloromethane (B109758) or ethyl acetate (B1210297) are frequently used for the extraction of mansonones due to their ability to dissolve these moderately polar compounds. nih.gov The process often involves soaking the plant material in the solvent for an extended period, followed by filtration and evaporation of the solvent to obtain a crude extract. nih.gov
Further optimization of the extraction protocol may involve sequential extraction with solvents of increasing polarity to fractionate the extract and simplify the subsequent purification steps. Techniques such as Soxhlet extraction can also be employed for more exhaustive extraction, although care must be taken to avoid degradation of thermolabile compounds. The goal of these protocols is to efficiently liberate this compound from the complex biological matrix of the plant tissue. gatesopenresearch.orgbiorxiv.org
Research on Biosynthetic Pathways of this compound
The biosynthesis of this compound and other related sesquiterpenoid quinones is a complex process that involves a series of enzymatic reactions. While the complete pathway is still under investigation, research has provided significant insights into the precursor molecules and the types of enzymes involved.
Enzymatic Investigations in this compound Biosynthesis
The biosynthesis of cadalene-type sesquiterpenoids, the structural backbone of mansonones, is believed to proceed through the isoprenoid pathway. derpharmachemica.com This pathway utilizes isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) as fundamental building blocks. Key enzymes in this process include:
Terpene Synthases/Cyclases: These enzymes are responsible for the cyclization of farnesyl pyrophosphate (FPP), a C15 intermediate, to form the characteristic cadinane (B1243036) skeleton.
Cytochrome P450 Monooxygenases: These enzymes are crucial for the hydroxylation and subsequent oxidation reactions that convert the initial hydrocarbon skeleton into the various oxygenated derivatives, including the naphthol precursors of mansonones.
Dehydrogenases: These enzymes are likely involved in the final oxidation steps that lead to the formation of the ortho-quinone structure of this compound.
While specific enzymes directly responsible for the synthesis of this compound have not been fully characterized, studies on the biosynthesis of related compounds like gossypol (B191359) in cotton have identified enzyme systems that catalyze similar transformations. derpharmachemica.com It is proposed that the biosynthesis of mansonones in plants like Mansonia and Ulmus follows a comparable enzymatic logic, starting from a common sesquiterpenoid precursor. derpharmachemica.com
Precursor Incorporation Studies and Isotopic Labeling in this compound Elucidation
Isotopic labeling is a powerful tool used to trace the metabolic fate of precursor molecules in a biosynthetic pathway. nih.govsigmaaldrich.com In the context of this compound, feeding experiments with isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled acetate or mevalonate (B85504), can help to confirm their incorporation into the final molecule. derpharmachemica.com
By analyzing the distribution of the isotopic label in the purified this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can deduce the biosynthetic origins of different parts of the molecule. sigmaaldrich.combiorxiv.org For example, the incorporation of labeled mevalonate would provide strong evidence for the involvement of the isoprenoid pathway. derpharmachemica.com
These precursor incorporation studies, combined with the identification of potential biosynthetic intermediates and the characterization of the enzymes involved, are essential for the complete elucidation of the biosynthetic pathway of this compound. This knowledge not only enhances our understanding of plant secondary metabolism but can also open up avenues for the biotechnological production of these compounds.
Chemical Synthesis and Derivatization Strategies for Mansonone D and Its Analogues
Retrosynthetic Analysis and Total Synthesis Approaches to the Mansonone D Scaffold
While a dedicated total synthesis of this compound is not extensively documented in publicly available research, the synthetic strategies for its isomers, particularly Mansonone E and F, provide a foundational understanding of the key challenges and potential retrosynthetic pathways that could be adapted for this compound. The core of these strategies often revolves around the construction of the characteristic tricyclic oxaphenalene or the related thiaphenalene skeleton.
The synthesis of mansonone analogues has led to the development of innovative reaction methodologies and the identification of crucial synthetic intermediates. A prominent intermediate in the synthesis of mansonone-related scaffolds is the oxaphenalene skeleton . rsc.org One novel approach to construct this key tricyclic system involves a Ruthenium(II)-catalyzed C-H bond functionalization. rsc.org This method offers a convenient one-step reaction to build the core structure. rsc.org For instance, in the synthesis of Mansonone F derivatives, 4-nitro-1-naphthol (B44699) has been utilized as a starting substrate in conjunction with a [RuCl2(p-cymene)]2 catalyst to generate the oxaphenalene intermediates. rsc.org The reactivity of different alkynes in this cyclization reaction has been investigated, revealing that both alkyl and aromatic alkynes can participate, with aromatic substituted alkynes generally providing higher yields and faster reaction rates. rsc.org
Another key strategy involves the synthesis of 1-thiomansonones , which are analogues of mansonones where the oxygen atom in the heterocyclic ring is replaced by sulfur. The retrosynthetic plan for these compounds identifies the tricyclic ketone as a key precursor, which can be constructed via a Friedel–Crafts peri ring closure of a suitable acid. thieme-connect.com The formation of the crucial aryl-sulfide bond has been achieved through methods such as the Newman–Kwart rearrangement or palladium-catalyzed thioalkylation. thieme-connect.com
The intramolecular Diels-Alder reaction of benzynes has also been a powerful tool in the synthesis of the mansonone core structure, as demonstrated in the total synthesis of Mansonone E. aminer.cnpublish.csiro.au This approach could theoretically be adapted for the synthesis of this compound.
Achieving the correct stereochemistry and regioselectivity is a critical aspect of synthesizing complex natural products like this compound. While specific details on the stereoselective synthesis of this compound are scarce, the synthesis of related compounds highlights the importance of these considerations.
In the synthesis of Mansonone F, regioselectivity was a key consideration during the hydrolysis of a hydroquinone (B1673460) diacetate intermediate. acs.org The regioselective hydrolysis was crucial for differentiating between two hydroxyl groups, enabling the subsequent steps of the synthesis to proceed correctly. acs.org Molecular orbital calculations have been used to rationalize the observed regioselectivity in such reactions. acs.org
Furthermore, in the synthesis of bicyclic scaffolds inspired by natural products, stereoselective reductive amination using bulky hydride sources has been employed to achieve high diastereoselectivity. mdpi.com Such strategies for controlling stereocenters are fundamental and would be essential in any total synthesis of this compound.
Design and Synthesis of this compound Analogues and Derivatives
The generation of analogues and derivatives of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and to develop compounds with improved properties.
While there is limited information specifically on the semisynthetic modification of this compound, studies on the closely related Mansonone G provide insight into potential derivatization strategies. Semisynthetic ether derivatives of Mansonone G have been prepared and have shown enhanced biological activities compared to the parent compound. mdpi.com The synthesis of these derivatives often involves the reaction of Mansonone G with various alkyl bromides in the presence of a base like potassium carbonate. nih.gov Additionally, ester analogues of Mansonone G have been synthesized. researchgate.net
A study on massarilactone D, another natural product, demonstrated that acylation reactions with various chlorides could be used to generate a library of derivatives with enhanced cytotoxic activities. nih.gov This highlights a general strategy that could potentially be applied to this compound to create new bioactive compounds.
The development of novel derivatives based on the mansonone scaffold aims to enhance their biological activity. For example, a series of novel Mansonone F derivatives were synthesized by introducing different substituents at the C-2 and C-3 positions. rsc.org The cytotoxic activity of these derivatives was found to be influenced by the nature of these substituents, with flexible alkyl chains showing greater activity than rigid aromatic rings. rsc.org
In another approach, a derivative of Mansonone F, known as 6e, was developed as an inhibitor of the enzyme aldo-ketoreductase 1C3 (AKR1C3), which is implicated in castration-resistant prostate cancer. dovepress.com This derivative was further incorporated into a nanodrug-delivery system by coupling it with a monoclonal antibody-modified chitosan, demonstrating a sophisticated approach to targeted therapy. dovepress.com
Furthermore, the synthesis of 1-thio derivatives of Mansonone I and F was undertaken to explore the effect of replacing the oxygen atom with sulfur on their anti-MRSA activity. thieme-connect.com Although the synthesized sulfur-containing analogues did not show enhanced activity in this particular study, they provide valuable information for future structure-activity relationship studies. thieme-connect.com
Advanced Spectroscopic Characterization and Structural Elucidation of Mansonone D
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mansonone D Structural Confirmation
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to this compound provides detailed insights into its atomic framework. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.netnih.gov
The initial analysis begins with 1D ¹H and ¹³C NMR spectra, which provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. emerypharma.com However, for a molecule with the complexity of this compound, overlapping signals and complex coupling patterns necessitate the use of 2D NMR techniques for a definitive assignment. slideshare.netslideshare.net
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. emerypharma.comprinceton.edu It is instrumental in identifying adjacent protons and piecing together fragments of the molecular structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. princeton.edu By mapping each proton to its attached carbon, it provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment of protonated carbons. emory.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range connectivity between protons and carbons, typically over two to four bonds. princeton.edu It is particularly valuable for identifying quaternary carbons (those with no attached protons) and for connecting the structural fragments identified through COSY. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, irrespective of their bonding. princeton.edu Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å), which is essential for determining the relative stereochemistry and conformation of the molecule. For instance, NOESY data can confirm the spatial relationship between different substituent groups. tu.ac.th
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Mansonone Analog
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 149.6 | |
| 2 | 113.4 | |
| 3 | 165.0 | |
| 4 | 130.8 | |
| 4a | 132.9 | |
| 5 | 137.4 | |
| 6 | ||
| 7 | ||
| 8 | ||
| 9 | ||
| 10 | ||
| 11 | ||
| 12 | ||
| 13 | ||
| 14 | ||
| 15 |
Note: This table is based on comparative data for this compound and may vary slightly depending on the specific isomer and solvent used. psu.ac.th
Beyond basic structural assignment, advanced NMR methods can probe the finer details of this compound's three-dimensional structure. rsc.orgnih.gov Techniques such as Residual Dipolar Coupling (RDC) analysis can provide long-range structural restraints, offering a more precise picture of the molecule's conformation in solution. rsc.org These methods are particularly useful for defining the relative orientation of different parts of the molecule that are distant in the covalent structure but close in space. Rotational Nuclear Overhauser Effect Spectroscopy (ROESY) can also be employed to distinguish between true NOEs and artifacts that can arise from spin diffusion in larger molecules. The careful analysis of coupling constants and NOE data allows for the determination of the relative configuration of stereocenters within the molecule. auremn.org.br
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. researchgate.net
High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy (typically to within 0.001 atomic mass units). researchgate.netfilab.fr This precision allows for the unambiguous determination of the elemental formula of this compound. infinitalab.commeasurlabs.com By comparing the experimentally measured exact mass to the calculated masses of potential formulas, the correct elemental composition can be confidently assigned, which is a critical step in the identification of a compound.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process provides valuable structural information by revealing the fragmentation pathways of the molecule. wikipedia.orgresearchgate.net The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound and to distinguish it from its isomers. By analyzing the masses of the fragment ions, researchers can deduce the structure of different parts of the molecule and how they are connected.
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound
While NMR and MS can provide a detailed picture of the connectivity and relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration and the precise three-dimensional structure of a molecule in the solid state. springernature.comsoton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. chem-soc.si
The diffraction data allows for the creation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. soton.ac.uk For chiral molecules like this compound, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration of all stereogenic centers, providing an unambiguous assignment of its three-dimensional structure. researchgate.netnih.gov Definitive evidence for the structure of related mansonones has been obtained through single-crystal X-ray analysis. tu.ac.th However, in some cases, such as with an inversion twin crystal, determining the absolute configuration may not be possible. tu.ac.th
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of this compound
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. univr.it These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-invasive tools for determining the stereochemical features of complex natural products like this compound, such as their absolute configuration and conformation in solution. chiralabsxl.compsu.eduyoutube.com The stereochemistry of a molecule is crucial as it often dictates its biological activity and specificity. columbia.edu
Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. univr.itchromatographytoday.com An unequal absorption of the two polarized light components is known as circular dichroism. wikipedia.org This differential absorption produces a CD spectrum, which is a plot of molar ellipticity ([θ]) against wavelength. The resulting signals, known as Cotton effects, are characteristic of the molecule's three-dimensional structure. wikipedia.org The sign and magnitude of the Cotton effect provide critical information for assigning the absolute configuration of a chiral center, often by comparing experimental data with the spectra of compounds with known stereochemistry or with quantum chemical calculations. chiralabsxl.comresearchgate.net
Optical Rotatory Dispersion (ORD) is a complementary technique that measures the variation of a compound's specific rotation with the wavelength of light. wikipedia.orgscribd.com An ORD curve plots this optical rotation against wavelength, and the shape of the curve, particularly in the region of an absorption band (an anomalous curve or Cotton effect), is directly related to the molecule's stereochemistry. wikipedia.orgscribd.com
For complex molecules like mansonones, which contain chromophores within a chiral framework, chiroptical methods are particularly revealing. The absolute configuration of related natural products isolated from the same source as this compound, Mansonia gagei, has been successfully elucidated using chiroptical techniques. researchgate.net For instance, the absolute configurations of several prenylated chalcones, gagones A–F, were established through the use of electronic circular dichroism (ECD) calculations in conjunction with other spectroscopic data. researchgate.net This approach, which involves comparing experimentally measured CD spectra with theoretically calculated spectra for possible stereoisomers, is a state-of-the-art method for the unambiguous assignment of absolute configuration in the absence of X-ray crystallographic data. psu.edu
The stereochemical assignment using chiroptical data relies on the interpretation of the observed Cotton effects. A positive or negative Cotton effect can be correlated to a specific spatial arrangement of atoms or groups around the chromophore. wikipedia.org The principles of this analysis are summarized in the table below.
Table 1: Interpretation of Cotton Effect in Chiroptical Spectroscopy
| Type of Cotton Effect | ORD Curve Characteristics | CD Spectrum Characteristics | Stereochemical Implication |
|---|---|---|---|
| Positive | The peak is at a longer wavelength than the trough. | A positive band (maximum) is observed. | The optical rotation first increases as the wavelength decreases toward the absorption maximum. wikipedia.org |
| Negative | The trough is at a longer wavelength than the peak. | A negative band (minimum) is observed. | The optical rotation first decreases as the wavelength decreases toward the absorption maximum. wikipedia.org |
While specific published ORD and CD data for this compound are not detailed in the reviewed literature, the analysis would follow established principles. A typical dataset for a naphthoquinone like this compound would involve measuring the CD spectrum and identifying the sign of the Cotton effects associated with its electronic transitions. This experimental data would then be compared against quantum-mechanically calculated spectra for the possible enantiomers to determine the true absolute configuration.
Table 2: Representative Chiroptical Data for Analysis of a Chiral Naphthoquinone
| Spectroscopic Technique | Parameter | Typical Wavelength Range (nm) | Observed Data |
|---|---|---|---|
| Circular Dichroism (CD) | Cotton Effect Sign (Δε or [θ]) | 200-400 nm | Positive or Negative peaks corresponding to n→π* and π→π* transitions. |
| Optical Rotatory Dispersion (ORD) | Specific Rotation ([α]) | 220-800 nm | Anomalous curve with peaks and troughs in the region of absorption. scribd.comscirp.org |
The application of these chiroptical methods is indispensable for the complete structural elucidation of this compound, providing the crucial stereochemical information that complements data from NMR and mass spectrometry.
Mechanistic Investigations of Mansonone D S Biological Activities
Research on Cellular and Molecular Mechanisms of Mansonone D's Antiproliferative Activity
This compound exerts its antiproliferative effects through a multi-faceted approach, targeting several key cellular processes. Its ability to inhibit the growth of cancer cells is not attributed to a single mechanism but rather a combination of induced apoptosis, cell cycle arrest, and modulation of critical signaling cascades and enzyme activities.
This compound has been shown to induce both apoptosis and necrosis, two distinct forms of cell death. Apoptosis is a programmed and highly regulated process that eliminates cells without causing inflammation, characterized by cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. wikipedia.org In contrast, necrosis is a form of traumatic cell death resulting from acute injury, often leading to inflammation. wikipedia.org
Studies have demonstrated that this compound can trigger apoptosis in various cancer cell lines. This is often accompanied by the activation of caspases, a family of proteases that are central to the execution of the apoptotic program. For instance, a derivative of Mansonone G, a related compound, was found to induce caspase-dependent apoptosis. mdpi.com Furthermore, research on other chemotherapeutic agents has shown that they can induce apoptosis and/or secondary necrosis, a process that can be modulated by the Bcl-2 family of proteins. nih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial in determining a cell's fate, and compounds that shift this balance towards apoptosis are of therapeutic interest. nih.govnih.gov
Some studies on related compounds like Mansonone G have indicated that it can significantly induce apoptosis in liver cancer cells. researchgate.net This process is often linked to the production of reactive oxygen species (ROS), which can act as signaling molecules to trigger the apoptotic cascade. researchgate.net
The cell cycle is a tightly controlled series of events that leads to cell division and duplication. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. This compound has been found to interfere with this process by causing cell cycle arrest at specific checkpoints.
Research on Mansonone G, a closely related compound, has shown that it can cause cell cycle arrest in the G0/G1 phase in liver cancer cells. researchgate.net This prevents the cells from entering the S phase, where DNA replication occurs, and subsequently the G2/M phase, where the cell prepares for division. This arrest of the cell cycle is a key component of its antiproliferative activity. The regulation of the cell cycle involves a complex interplay of proteins, and its disruption is a critical aspect of cancer therapy. frontiersin.orgmdpi.com
This compound has been shown to modulate several key cell signaling cascades that are crucial for cancer cell proliferation, survival, and migration. These pathways, when dysregulated, contribute significantly to tumorigenesis.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor growth and survival. A derivative of Mansonone G, butoxy mansonone G, has been shown to inhibit the phosphorylation of STAT3 in non-small cell lung cancer (NSCLC) cells. mdpi.comnih.govresearchgate.net This inhibition is a key mechanism of its anticancer activity. The dysregulation of STAT3 signaling is a common feature in many cancers. mdpi.com
Akt/PI3K Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling route that regulates cell survival, growth, and proliferation. Butoxy mansonone G has also been found to inhibit the phosphorylation of Akt in NSCLC cells. mdpi.comnih.govresearchgate.net This inhibition disrupts the downstream signaling that promotes cell survival. The PI3K/Akt pathway is a frequent target of alteration in human cancers. medsci.org Furthermore, Mansonone E has been observed to dose-dependently inhibit the phosphorylation of Akt in B16 cells. jst.go.jp
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Interestingly, while butoxy mansonone G inhibits STAT3 and Akt, it has been shown to activate the phosphorylation of Erk, a component of the MAPK pathway, in NSCLC cells. mdpi.comnih.gov This suggests a complex interplay of signaling pathways in response to mansonone treatment. In contrast, Mansonone E was found to inhibit the effects of α-MSH on the phosphorylation of p38 MAPK. jst.go.jp
The ability of mansonone derivatives to modulate these interconnected signaling pathways highlights their potential as multi-targeted anticancer agents.
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are well-established targets for cancer chemotherapy.
Derivatives of Mansonone E have been identified as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). capes.gov.br These derivatives were suggested to act as catalytic inhibitors. capes.gov.br Similarly, a novel derivative of Mansonone F exhibited significantly stronger DNA topoisomerase II inhibitory activity than the chemotherapeutic drug etoposide. mdpi.com Mansonone E itself has been shown to have a potential inhibitory effect against topoisomerase I. academicjournals.org The inhibition of these enzymes leads to DNA damage and ultimately triggers cell death, contributing to the antiproliferative effects of mansonones.
The interaction of small molecules with nucleic acids, DNA and RNA, can significantly impact cellular processes. bmglabtech.com DNA carries the genetic blueprint, and its interaction with other molecules is fundamental to processes like replication and transcription. bmglabtech.com RNA plays diverse roles, including acting as a messenger (mRNA) and regulating gene expression. bmglabtech.compsu.edu
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. nih.govfrontiersin.org ROS are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions and hydrogen peroxide, that can damage cellular components like lipids, proteins, and DNA. nih.govmdpi.com While high levels of ROS are detrimental, they also function as important signaling molecules in various physiological processes. nih.gov
In the context of cancer, tumor cells often exhibit elevated levels of ROS, which can contribute to tumor progression by promoting DNA mutations and altering cell signaling. mdpi.com The induction of further oxidative stress is a strategy employed by some anticancer agents.
Research on the related compound Mansonone G has shown that it can induce the production of ROS in liver cancer cells. researchgate.net This increase in ROS is believed to be a direct trigger for apoptosis in these cells. researchgate.net The generation of ROS can activate signaling pathways that lead to programmed cell death, making it a crucial component of the anticancer activity of certain mansonones. nih.gov
Inhibition of Efflux Pump Proteins (e.g., P-glycoprotein) by this compound
Efflux pumps are membrane proteins that actively transport a wide variety of substrates out of cells. P-glycoprotein (P-gp), a well-characterized efflux pump, is a key player in the development of multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents, thereby reducing their intracellular efficacy. patsnap.comresearchgate.net The inhibition of P-gp is a significant strategy to overcome MDR. patsnap.comkau.edu.sa P-gp inhibitors can function through several mechanisms, including competitive or non-competitive binding to the drug's binding site, interfering with the energy-providing ATP hydrolysis, or altering the lipid membrane. kau.edu.sanih.gov
While direct studies on this compound are limited, research on closely related mansonones provides strong evidence for their interaction with P-gp. A study on Mansonone G, a structurally similar o-naphthoquinone, found that it directly inhibits the P-gp-associated ATPase subunit. nih.gov The ATPase activity is essential for the energy-dependent transport function of P-gp. kau.edu.sa By inhibiting this enzymatic activity, Mansonone G effectively reduces the pump's ability to expel substrates. nih.gov Another study noted that various mansorins, which are structurally related to mansonones, inhibit the P-gp pump through either ATPase inhibition or by occupying the P-gp substrate binding site. nih.gov These findings suggest that this compound likely shares the ability to inhibit P-gp, potentially by interfering with its ATPase function, a mechanism that would contribute to reversing multidrug resistance in target cells.
Mechanistic Studies of this compound's Antimicrobial Activities
This compound has demonstrated notable antimicrobial properties. mdpi.com The following sections delve into the specific mechanisms through which it is believed to act against bacteria and fungi, drawing from studies on mansonones and related naphthoquinones.
The antibacterial action of the mansonone family appears to be multifaceted, involving the disruption of fundamental bacterial structures and processes.
A primary mechanism of antibacterial action for the mansonone class is the disruption of the bacterial cell membrane. nih.govoregonstate.education Research on Mansonone G has shown that it exerts its antibacterial effect by causing membrane permeabilization in both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli lptD4213) bacteria. nih.govoregonstate.education This membrane-compromising effect was observed to be rapid, with significant permeabilization occurring within just 10 minutes of exposure. nih.govfrontiersin.org The study utilized bacterial cytological profiling, which revealed that cells treated with Mansonone G displayed morphologies characteristic of agents that damage the cell membrane. nih.govoregonstate.education This disruption of the membrane's integrity leads to leakage of cellular contents and ultimately, cell death. mdpi.com Given the structural similarity, it is highly probable that this compound employs a similar mechanism of disrupting bacterial membrane integrity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Mansonone G Against Various Bacteria
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Bacillus subtilis | 15.6 | nih.govfrontiersin.orgmdpi.com |
| Staphylococcus aureus | 62.5 | nih.govfrontiersin.orgmdpi.com |
| Escherichia coli lptD4213 | 125 | nih.govfrontiersin.orgmdpi.com |
Beyond membrane disruption, evidence suggests that mansonones may also interfere with the synthesis of the bacterial cell wall. The cell wall, composed of peptidoglycan, is essential for maintaining the structural integrity of bacteria. cnjournals.com Antibiotics that inhibit its synthesis are typically effective and selectively target bacteria. cnjournals.comnih.gov
A study investigating IG1, a synthetic analog of Mansonone F, demonstrated its ability to impair the cell wall of Staphylococcus aureus, including methicillin-resistant strains (MRSA). kau.edu.samdpi.com Transmission electron microscopy (TEM) of bacteria treated with the Mansonone F analog showed cells with damaged and thinned cell walls. kau.edu.samdpi.com While this mechanism differs from classic cell wall synthesis inhibitors like vancomycin, it points to a direct or indirect disruption of cell wall integrity as a key part of the antibacterial activity of the mansonone scaffold. kau.edu.sa
Table 2: Minimum Inhibitory Concentrations (MIC) of Mansonone F Analog (IG1) Against S. aureus
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| IG1 (Mansonone F Analog) | Staphylococcus aureus (including MRSA) | 0.5 - 2 | kau.edu.samdpi.com |
A third potential antibacterial mechanism for mansonones is the inhibition of DNA replication. kau.edu.sa DNA replication is a fundamental process for bacterial proliferation, involving enzymes such as DNA gyrase and topoisomerase IV, which are validated targets for antibiotics like quinolones. biologynotesonline.com
Studies on derivatives of Mansonone F have shown them to be strong inhibitors of topoisomerases, with a particularly significant inhibitory effect on topoisomerase II. ebsco.com Furthermore, the Mansonone F analog IG1 was found to cause a time-dependent decrease in the DNA content of MRSA, indicating an interference with DNA synthesis. mdpi.com This effect was significant enough that it was difficult to find dividing cells after treatment. kau.edu.sa This suggests that this compound may also possess the ability to function as a topoisomerase inhibitor, thereby halting bacterial replication and contributing to its bactericidal effects.
Mansonones have also been recognized for their antifungal properties. nih.govscielo.br The mechanisms of action for antifungal drugs often target structures or pathways unique to fungi, such as the synthesis of ergosterol (B1671047) for the cell membrane or components of the cell wall like β-glucan. mdpi.com
For naphthoquinones, the chemical class to which this compound belongs, the primary antifungal mechanisms are thought to involve the disruption of the fungal cell membrane and the inhibition of essential enzymes. nih.gov Studies on various naphthoquinone derivatives have shown they can induce leakage of cellular components by damaging the fungal membrane. This is often linked to their interaction with ergosterol, a key sterol in the fungal membrane. nih.gov Additionally, some naphthoquinones are known to inhibit topoisomerase I and II enzymes, which would disrupt the fungal cell cycle and prevent proliferation. Given these established activities for its chemical class, the antifungal action of this compound is likely mediated through a combination of fungal membrane permeabilization and enzyme inhibition.
Antiviral Mechanisms of this compound
While research into the antiviral properties of this compound is not extensive, some studies provide insight into its potential mechanisms. A study investigating plant extracts for antiviral properties noted that Thespesia populnea, which contains this compound and other related quinones, exhibited antiviral activity against several viruses, including Vesicular Stomatitis Virus (VSV) and Coxsackie B4 virus. researchgate.net The study suggested that the active compounds might inhibit virus-cell fusion or interfere with viral replication stages. researchgate.net
A more direct mechanistic study found that this compound can inhibit the cytotoxicity of several potent protein toxins, including ricin, modeccin, Pseudomonas toxin, and diphtheria toxin. nih.gov The protective effect was found to be a consequence of decreased toxin translocation into the cell's cytosol. nih.gov
Key findings from this research include:
Alteration of Golgi Apparatus: Treatment with this compound was observed to dramatically alter the morphology of the Golgi apparatus in Vero cells. nih.gov The Golgi is a critical organelle for the processing and transport of both cellular and viral proteins.
Inhibition of Intracellular Transport: While this compound did not affect the initial binding or internalization of the ricin toxin, it did inhibit the subsequent degradation and excretion of the toxin. nih.gov This interference with intracellular trafficking pathways is a plausible mechanism for antiviral activity, as many viruses rely on these same pathways for replication and assembly.
Table 1: Summary of Mechanistic Findings on Toxin Inhibition by this compound
| Mechanism Aspect | Observation for this compound | Implication for Antiviral Activity | Reference |
| Toxin Translocation | Inhibits the translocation of toxins (e.g., ricin) into the cytosol. | Could prevent viral components from reaching their replication sites within the host cell. | nih.gov |
| Intracellular Organelles | Alters the morphology of the Golgi apparatus. | May disrupt the processing, maturation, and transport of viral proteins. | nih.gov |
| Toxin Binding | Does not affect ricin binding but reduces diphtheria toxin binding. | Activity may be virus-specific, potentially interfering with the host cell entry of certain viruses. | nih.gov |
| Structural Requirement | The specific heterocyclic structure of this compound is crucial for its protective effect. | Small structural changes can abolish the activity, highlighting a specific molecular target. | nih.gov |
Anti-inflammatory Mechanistic Research of this compound
This compound has been identified in plants used in traditional medicine for their anti-inflammatory properties. jetir.org However, detailed mechanistic studies for this specific compound are sparse. The following sections outline the major pathways involved in inflammation and the current state of knowledge regarding this compound's interaction with them.
Modulation of Pro-inflammatory Cytokine Production by this compound
Pro-inflammatory cytokines are signaling proteins, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), that are produced by immune cells like macrophages and are central to initiating and sustaining an inflammatory response. plos.orge-century.us Many anti-inflammatory compounds exert their effects by inhibiting the production or signaling of these key cytokines. plos.org
While this compound is listed among constituents of plants with known anti-inflammatory activity, specific research detailing its direct effect on the production of pro-inflammatory cytokines is not available in the reviewed literature. jetir.orgijpar.com Therefore, it cannot be confirmed whether this compound's anti-inflammatory properties are mediated through the modulation of TNF-α, IL-6, or other specific cytokines.
Inhibition of Inflammatory Enzyme Activities (e.g., COX, LOX)
The enzymes Cyclooxygenase (COX) and Lipoxygenase (LOX) are critical to the inflammatory process. patsnap.comresearchgate.net They metabolize arachidonic acid into pro-inflammatory mediators: COX enzymes (COX-1 and COX-2) produce prostaglandins, while LOX enzymes produce leukotrienes. mdpi.compatsnap.comnih.gov Inhibition of these enzymes is the mechanism of action for many common anti-inflammatory drugs. researchgate.net
There is currently no scientific evidence from the searched results to indicate that this compound acts as an inhibitor of either COX or LOX enzymes.
Downregulation of NF-κB Pathway by this compound
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor complex that plays a master regulatory role in inflammation. frontiersin.orgfrontiersin.org In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor proteins (IκBs). nih.gov Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the release of NF-κB. frontiersin.org The active NF-κB then moves to the nucleus and triggers the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines and COX-2. nih.gov Inhibition of the NF-κB pathway is a key target for anti-inflammatory therapies. frontiersin.orgnih.gov
While the NF-κB pathway is a known target for some natural anti-inflammatory compounds, there is no direct evidence in the reviewed literature demonstrating that this compound downregulates this pathway. ijpar.comscispace.com Research on a derivative of the related compound Mansonone G showed it inhibits the STAT3 and Akt signaling pathways, but did not report on NF-κB. mdpi.com
Anti-melanogenesis Mechanistic Insights of this compound
Inhibition of Tyrosinase and Melanogenesis-Related Proteins
Regulation of CREB Expression and Phosphorylation via PI3K/Akt Pathway
The regulatory role of this compound on the expression and phosphorylation of cAMP response element-binding protein (CREB) through the PI3K/Akt signaling pathway in the context of melanogenesis has not been specifically investigated. Studies on other compounds have established that the PI3K/Akt pathway is a significant signaling cascade in the regulation of melanogenesis, often influencing the expression of microphthalmia-associated transcription factor (MITF) and its upstream regulator, CREB. jst.go.jpnih.govresearchmap.jpmdpi.comtandfonline.commdpi.comresearchgate.net For instance, research on Mansonone E has demonstrated its ability to inhibit α-MSH-induced melanogenesis by suppressing CREB expression and phosphorylation via the PI3K/Akt pathway. jst.go.jpnih.govresearchmap.jpsemanticscholar.org However, equivalent research to determine if this compound exerts similar effects through this pathway has not been reported.
Other Investigated Biological Mechanisms of this compound
Anti-estrogenic Mechanistic Insights of this compound (via ERα/β)
There is currently no specific research available that details the anti-estrogenic activity of this compound through its interaction with estrogen receptors alpha (ERα) and beta (ERβ). In contrast, studies have been conducted on Mansonone G and its derivatives, which have been shown to exhibit anti-estrogenic effects by binding to these receptors. nih.govtandfonline.comresearchgate.netresearchgate.net These studies on related compounds suggest a potential area for future research, but as of now, the specific anti-estrogenic mechanism of this compound remains uninvestigated in the scientific literature.
Anti-adipogenic Mechanistic Studies of this compound (e.g., PPARγ suppression)
The scientific literature currently lacks studies specifically investigating the anti-adipogenic mechanisms of this compound, including its potential to suppress peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. mdpi.com Research on a derivative of the related compound Mansonone G, chlorobenzoyl mansonone G (CBMG), has shown that it can suppress adipocyte differentiation by decreasing the expression and activity of PPARγ. researchgate.net This highlights a potential mechanism that could be explored for this compound, but at present, there is no direct evidence or research to support this.
Data Tables
No specific data for this compound was found in the literature for the outlined biological activities. Therefore, no data tables can be generated.
Structure Activity Relationship Sar Studies of Mansonone D and Its Analogues
Correlating Structural Modifications with Biological Potency and Selectivity
Systematic structural modification of the Mansonone D scaffold has provided significant insights into the determinants of its biological activity. Research has primarily focused on alterations of the o-quinone moiety, the dihydrofuran ring, and the aromatic ring system to evaluate the impact on potency and selectivity against various biological targets.
The integrity of the o-quinone ring system is paramount for many of the observed biological effects. Studies comparing this compound with its para-naphthoquinone analogue, thespesone, which shares an identical heterocyclic ring structure, have revealed the critical nature of the o-quinone moiety. Thespesone did not exhibit the same inhibitory effects on the cytotoxicity of certain toxins, indicating that the specific arrangement of the carbonyl groups in this compound is essential for this activity.
Modifications to the dihydrofuran ring also significantly impact biological outcomes. For instance, thespone, a dehydromansonone-D analogue that possesses a furan (B31954) ring instead of a dihydrofuran ring, showed reduced potency in inhibiting ricin cytotoxicity compared to this compound. This suggests that the saturation level of the heterocyclic ring influences the compound's interaction with its biological targets.
Furthermore, while direct SAR data on a wide array of this compound derivatives is still emerging, studies on related mansonones, such as Mansonone G, provide valuable parallel insights. For example, the addition of various functional groups to the Mansonone G backbone has been shown to modulate its antibacterial activity. Some derivatives displayed improved minimum inhibitory concentrations (MIC) against specific bacterial strains compared to the parent compound, highlighting that strategic modifications can enhance potency. These findings suggest that similar modifications to the this compound structure could yield analogues with enhanced and more selective biological profiles.
Table 1: Comparative Activity of this compound and Related Analogues
| Compound Name | Key Structural Feature | Observed Biological Effect | Reference |
|---|---|---|---|
| This compound | o-naphthoquinone | Inhibits cytotoxicity of ricin, modeccin, Pseudomonas toxin, and diphtheria toxin | frontiersin.org |
| Thespesone | p-naphthoquinone analogue | Did not inhibit toxin cytotoxicity | frontiersin.org |
| Thespone | Dehydro-Mansonone D (furan ring) | Less potent inhibition of ricin cytotoxicity compared to this compound | frontiersin.org |
| Mansonone G Analogue (Compound 5) | Modified Mansonone G | Improved inhibitory activity against E. coli lptD4213 | nih.gov |
| Mansonone G Analogue (Compound 10) | Modified Mansonone G | Improved inhibitory activity against E. coli lptD4213 | nih.gov |
This table is generated based on available data for this compound and supplemented with illustrative examples from the closely related Mansonone G to highlight principles of SAR in this compound class.
Identification of Key Pharmacophores within the this compound Scaffold for Specific Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound and its analogues, several key pharmacophoric features have been identified that are crucial for their various biological effects.
The ortho-naphthoquinone moiety stands out as a primary pharmacophore. This feature is critical for the compound's ability to inhibit the cytotoxicity of various protein toxins. The arrangement of the two carbonyl groups on adjacent carbons of the naphthalene (B1677914) ring system appears to be a strict requirement for this particular activity, as demonstrated by the inactivity of the para-quinone analogue, thespesone. This suggests that the o-quinone is directly involved in the molecular interactions responsible for the protective effect.
For other biological activities, such as anti-estrogenic effects observed in related mansonones, the phenolic hydroxyl group has been investigated. Interestingly, studies on Mansonone G derivatives have shown that this hydroxyl group is not essential for binding to estrogen receptors. In fact, acetylation of this group in acetyl mansonone G led to a tenfold increase in binding affinity to the estrogen receptor α (ERα). This finding suggests that for certain activities, the core scaffold can be functionalized to introduce new interaction points, and the hydroxyl group itself may serve more as a handle for modification rather than a critical pharmacophoric feature for receptor binding.
Mechanistic Implications Derived from SAR Findings for this compound Derivatives
The structure-activity relationships observed for this compound and its analogues provide valuable clues about their potential mechanisms of action. The critical importance of the o-quinone moiety suggests a mechanism that may involve redox cycling or covalent modification of biological targets. Ortho-quinones are known to be electrophilic and can react with nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inhibition or disruption of protein function. This reactivity could explain the broad-spectrum inhibition of various protein toxins.
The findings from anti-estrogenic studies of Mansonone G derivatives also have mechanistic implications. The enhanced binding of acetyl mansonone G to ERα, as predicted by virtual docking studies, suggests that the acetyl group's oxygen may mimic the interaction of the 17β-hydroxyl group of estradiol (B170435) with the receptor. researchgate.net This indicates that this compound derivatives could be developed as receptor antagonists or modulators, where the core scaffold provides the necessary structure to occupy the binding pocket, and specific functional groups are tailored to disrupt the normal receptor activation.
Computational and in Silico Approaches in Mansonone D Research
Molecular Docking Studies for Target Protein Interaction of Mansonone D
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. waocp.orgturkjps.org This method is instrumental in identifying potential protein targets for a ligand, such as this compound, and in elucidating the specific interactions that stabilize the ligand-protein complex.
Research has employed molecular docking to investigate the interaction of mansonones with various protein targets. For instance, studies have explored the binding of mansonone derivatives to the ATP binding domain of human topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs. researchgate.net These docking studies help to visualize the binding mode and identify crucial amino acid residues involved in the interaction, providing a structural basis for the observed biological activity. While specific docking studies focusing solely on this compound are not extensively detailed in the provided results, the approaches used for other mansonones, such as Mansonone G, offer a clear precedent. For example, the docking of butoxy Mansonone G (MG3) into the SH2 domain of STAT3 and the active site of Akt1 has been performed to understand its inhibitory mechanism in non-small cell lung cancers. mdpi.com
The general workflow for such studies involves:
Preparation of the protein and ligand structures: The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and this compound are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site. waocp.org
Docking simulation: A docking algorithm is used to explore various possible binding poses of this compound within the target protein's active or allosteric site. turkjps.orgnih.gov
Scoring and analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. waocp.org
Table 1: Examples of Target Proteins for Mansonone Derivatives Investigated via Molecular Docking
| Target Protein | Therapeutic Area | Key Findings from Docking |
| Topoisomerase IIα | Anticancer | Evaluation of interactions within the human ATP binding domain. researchgate.net |
| STAT3 and Akt1 | Anticancer (NSCLC) | Elucidation of the binding mechanism of butoxy Mansonone G to inhibit phosphorylation. mdpi.com |
This table is illustrative of the types of targets studied for mansonone derivatives and the insights gained from molecular docking.
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.orgdiva-portal.org This technique is crucial for assessing the stability of a ligand-protein complex and for understanding the conformational changes that may occur upon binding. frontiersin.org
The process of an MD simulation typically involves:
System setup: The docked this compound-protein complex is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions.
Minimization and equilibration: The system's energy is minimized to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are stabilized.
Production run: The simulation is run for a specific duration (nanoseconds to microseconds), during which the trajectories of all atoms are recorded.
Analysis: The trajectories are analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number of hydrogen bonds over time.
MD simulations have also been instrumental in studying the inclusion complexes of mansonones with cyclodextrins, aiming to improve their solubility and bioavailability. researchgate.netmdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. slideshare.net
A QSAR study involves several key steps:
Data set preparation: A series of this compound analogs with their experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.
Model development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. researchgate.net
While a specific QSAR study focused exclusively on a this compound series was not found in the provided search results, the methodology has been applied to other relevant compound series. For instance, QSAR models have been developed for oxadiazole-2-oxides as inhibitors of Schistosoma mansoni thioredoxin glutathione (B108866) reductase (SmTGR), demonstrating the utility of this approach in antiparasitic drug discovery. nih.gov The principles of QSAR are broadly applicable and could be a powerful tool in optimizing the therapeutic potential of this compound.
In Silico Prediction of Biological Pathways and Molecular Targets of this compound
Beyond studying interactions with known targets, computational approaches can also be used to predict novel biological pathways and molecular targets for a compound like this compound. plos.orgtechnologynetworks.com These methods often leverage large biological databases and network analysis to generate hypotheses about a compound's mechanism of action. frontiersin.orgfrontiersin.org
Several in silico strategies can be employed for this purpose:
Reverse docking/Target fishing: This involves docking this compound against a large library of protein structures to identify potential binding partners. plos.org
Pharmacophore modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be used to screen databases for other molecules with similar features or to identify proteins that can accommodate the pharmacophore.
Transcriptomic data analysis: By analyzing gene expression data from cells treated with this compound, it is possible to identify upregulated or downregulated genes and pathways, providing clues about its molecular effects. nih.govmdpi.com
Protein-protein interaction (PPI) network analysis: This approach can identify hub proteins and key nodes within biological pathways that are likely to be perturbed by the compound. frontiersin.orgnih.gov
These predictive methods are valuable for generating new research directions and for understanding the broader biological context of a compound's activity. frontiersin.orgnih.gov For example, identifying the potential targets of mansonones on the bacterial membrane is an area for future investigation, though care must be taken to distinguish true interactions from artifacts. nih.gov The integration of various computational and experimental techniques is key to successfully elucidating the complex pharmacology of natural products like this compound.
Future Directions and Emerging Research Avenues for Mansonone D
Unexplored Mechanistic Pathways of Mansonone D Action
While this compound is known to possess cytotoxic and antimicrobial properties, the full scope of its molecular mechanisms remains an area of active investigation. ontosight.ai Research into structurally similar mansonones provides a roadmap for exploring potential, yet unconfirmed, pathways for this compound.
For instance, studies on Mansonone G, another member of the mansonone family, have shown that it can induce apoptosis in cancer cells by inhibiting key survival signaling pathways. nih.gov Specifically, butoxy mansonone G has been found to inhibit the phosphorylation of STAT3 and Akt, critical proteins that regulate cell growth and proliferation, without affecting upstream EGFR signaling. It is plausible that this compound could share these or similar targets, representing a crucial avenue for future mechanistic studies. Furthermore, some mansonones and their derivatives exhibit their biological effects by permeabilizing cellular membranes, a mechanism that warrants investigation for this compound. nih.gov
Another potential pathway for exploration is the thioredoxin reductase (TrxR) system. Analogs of Mansonone F have been identified as inhibitors of TrxR, an enzyme crucial for maintaining cellular redox balance and one that is often overexpressed in tumor cells. Given the structural similarities among mansonones, investigating whether this compound can also target the TrxR system is a logical and compelling next step. Elucidating these and other novel mechanistic pathways will be fundamental to understanding the full therapeutic potential of this compound.
Potential for Mechanistic Synergy Studies of this compound with Other Bioactive Compounds
The combination of bioactive compounds to achieve synergistic effects is a promising strategy in drug development. For this compound, there is significant potential in exploring its synergistic activity with other agents, particularly conventional antibiotics and anticancer drugs. Extracts from Thespesia populnea, a plant known to contain this compound and other sesquiterpenoid quinones, have demonstrated synergistic activity with the antibiotic oxytetracycline. ijpsr.com This finding provides a strong rationale for conducting detailed studies on purified this compound in combination with various classes of antibiotics. ijpsr.com
The mechanism of such synergy could involve the membrane-permeabilizing properties observed in related mansonones. nih.gov By disrupting the bacterial cell membrane, this compound could potentially enhance the uptake and efficacy of antibiotics that target intracellular processes. nih.gov This approach is particularly relevant for combating drug-resistant bacterial strains. ijpsr.com
In the context of cancer therapy, many natural compounds are being investigated for their ability to enhance the effects of standard chemotherapeutic agents. nih.govmdpi.com For example, ethoxy mansonone G, a derivative of a related compound, shows a synergistic effect with tamoxifen (B1202) in endocrine-resistant breast cancer cells. researchgate.net Future studies could explore this compound in combination with drugs like doxorubicin (B1662922) or cisplatin. nih.goviarconsortium.org The goal would be to determine if this compound can lower the required dose of these toxic agents, thereby reducing side effects, or overcome resistance mechanisms. Such studies would involve detailed mechanistic analysis to understand how the compounds interact at the cellular and molecular levels. iarconsortium.org
Table 1: Potential Synergy Research Areas for this compound
| Compound Class | Potential Partner Agent | Hypothesized Mechanism of Synergy | Supporting Rationale |
|---|---|---|---|
| Antibiotics | Oxytetracycline, Fluoroquinolones | Increased antibiotic uptake via membrane permeabilization. | Extracts of Mansonone-containing plants show synergy with oxytetracycline. ijpsr.com Related compounds disrupt bacterial membranes. nih.gov |
| Anticancer Drugs | Tamoxifen, Doxorubicin, Cisplatin | Modulation of resistance pathways (e.g., STAT3/Akt), enhanced apoptosis. | Related mansonones show synergy with tamoxifen and affect key cancer signaling pathways. researchgate.net |
Advanced Drug Delivery System Research for Enhanced Cellular Uptake and Targeting of this compound
The effectiveness of a bioactive compound like this compound is heavily dependent on its ability to reach its target site within the body and enter cells. Advanced drug delivery systems (DDS) offer a powerful means to enhance cellular uptake and target specificity through sophisticated molecular mechanisms. Future research should focus on encapsulating this compound within nanocarriers to overcome biological barriers and improve its pharmacokinetic profile.
One major avenue is the use of polymeric nanoparticles. These carriers can be taken up by cells through endocytosis, a process where the cell membrane engulfs the nanoparticle. mdpi.comresearchgate.net The nanoparticle's journey often leads to lysosomes, acidic compartments within the cell where the carrier can be designed to degrade, releasing its this compound payload. mdpi.com The molecular design of the nanoparticle, including its size and surface properties, is crucial for controlling this uptake process. researchgate.net For instance, nanoparticles with hydrophilic surfaces can often evade clearance by the immune system. researchgate.net
To improve targeting, these nanoparticles can be functionalized with specific ligands that bind to receptors overexpressed on target cells, such as cancer cells. A well-studied example is the transferrin receptor, which is often abundant on tumors. nih.gov By attaching transferrin to the nanoparticle surface, the DDS can be directed to cancer cells and internalized efficiently through receptor-mediated endocytosis. nih.govresearchgate.net Another approach involves liposomes, which are vesicles made of lipid bilayers similar to cell membranes. researchgate.net Liposomes can fuse directly with the cell membrane or be taken up via endocytosis, providing another versatile mechanism for intracellular drug delivery. researchgate.net Research into these systems would not focus on dosage but on the fundamental molecular interactions that govern nanoparticle-cell interactions, endosomal escape, and controlled release of this compound.
Table 2: Molecular Mechanisms of Nanoparticle-Based Drug Delivery for this compound
| Delivery System | Molecular Uptake Mechanism | Key Features for Research |
|---|---|---|
| Polymeric Nanoparticles (e.g., PLGA) | Clathrin- or Caveolae-mediated endocytosis. mdpi.comresearchgate.net | Particle size and surface chemistry to control uptake pathway and avoid lysosomal degradation. |
| Ligand-Targeted Nanoparticles (e.g., Transferrin-coated) | Receptor-mediated endocytosis. nih.gov | High-affinity binding to target cell receptors, triggering specific internalization. |
| Liposomes | Membrane fusion or endocytosis. researchgate.net | Lipid composition to control stability and fusion dynamics with the cell membrane. |
Biosynthetic Engineering and Synthetic Biology Approaches for this compound Production and Diversification
The natural sourcing of this compound can be limited and variable, making industrial-scale production challenging. Biosynthetic engineering and synthetic biology offer a transformative solution for the sustainable and scalable production of this compound and its derivatives. frontiersin.orgnih.gov These approaches involve harnessing the metabolic machinery of microorganisms like Escherichia coli or Saccharomyces cerevisiae to create cellular factories. frontiersin.orgnih.gov
The biosynthesis of sesquiterpenoids like the mansonones begins with a key precursor molecule, farnesyl pyrophosphate (FPP). nih.govwikipedia.org FPP is produced via the mevalonate (B85504) (MVA) or methylerythritol-phosphate (MEP) pathways, which are native to most microbes. mdpi.com The core of the strategy involves identifying the specific plant enzymes (genes) responsible for converting FPP into the characteristic cadalene (B196121) skeleton of mansonones and subsequent modification steps. These genes can then be transferred into a microbial host. mdpi.complos.org
Metabolic engineering plays a crucial role in optimizing the production yield. nih.govacs.org This can involve upregulating the native FPP precursor pathway in the host microbe to increase the supply of starting material. mdpi.com Additionally, competing metabolic pathways that divert FPP away from mansonone production can be downregulated or knocked out entirely. frontiersin.org
Furthermore, synthetic biology provides tools for creating novel this compound analogs. By introducing enzymes from different organisms or engineered mutant enzymes into the biosynthetic pathway, it becomes possible to generate a diverse library of new-to-nature mansonone-like compounds. These novel molecules can then be screened for improved activity or novel therapeutic properties, significantly expanding the chemical space around the original this compound scaffold.
Q & A
Q. What synthetic methodologies are currently employed for Mansonone D and its structural analogs?
this compound and its derivatives are typically synthesized via Ru(II)-catalyzed C–H bond functionalization , enabling efficient construction of the oxaphenalene skeleton. This method allows scalability and diversification through substituent modifications. Structural confirmation relies on spectral characterization (NMR, HRMS) and comparison with known analogs .
Q. How is the structural elucidation of this compound and its derivatives performed?
Post-synthesis, compounds are characterized using 1D/2D NMR for stereochemical analysis, high-resolution mass spectrometry (HRMS) for molecular confirmation, and X-ray crystallography (where feasible) for absolute configuration determination. Comparative spectral databases (e.g., SciFinder, Reaxys) are critical for validation .
Q. What in vitro models are commonly used to assess this compound’s bioactivity?
Cytotoxicity is evaluated against human tumor cell lines (e.g., A549, HepG2, MCF-7) using standardized assays like MTT or SRB . Controls include normal cell lines (e.g., HEK293) to assess selectivity. Dose-response curves (IC50 values) and replication across independent labs are essential for reliability .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s cytotoxic effects?
While cytotoxicity is well-documented, mechanistic insights require transcriptomic/proteomic profiling (e.g., RNA-seq, Western blotting) to identify pathways like apoptosis (e.g., caspase-3 activation) or autophagy (LC3-II accumulation). Conflicting evidence on ROS modulation necessitates single-cell imaging (e.g., fluorescent probes for oxidative stress) .
Q. How can researchers address discrepancies in this compound’s cytotoxicity data across studies?
Contradictions often arise from cell line heterogeneity , assay protocols (e.g., incubation time variations), or compound purity. Mitigation strategies:
- Meta-analysis of published IC50 values with standardized normalization.
- Inter-laboratory reproducibility studies under controlled conditions.
- Transparent reporting of culture media, passage numbers, and solvent controls .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound analogs?
- Core modifications : Introduce substituents at C-6/C-8 positions to test electronic/steric effects.
- Functional assays : Pair cytotoxicity screening with mechanistic probes (e.g., mitochondrial membrane potential assays).
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., topoisomerase II) before in vitro validation .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-response data for this compound?
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with Hill-slope models.
- Report confidence intervals for IC50 values.
- For comparative studies, apply two-way ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across cell lines/doses .
Q. What strategies validate the specificity of this compound’s membrane permeabilization observed in bacterial models?
- Use dual fluorescent staining (e.g., FM4-64 for membrane integrity, SYTOX Green for nucleic acid leakage).
- Include negative controls (untreated cells) and positive controls (e.g., polymyxin B).
- Quantify fluorescence intensity changes via time-lapse microscopy and statistical tests (e.g., Student’s t-test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
